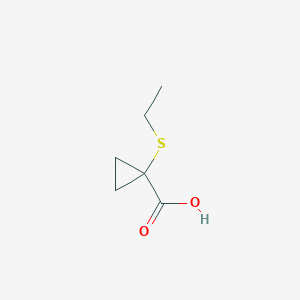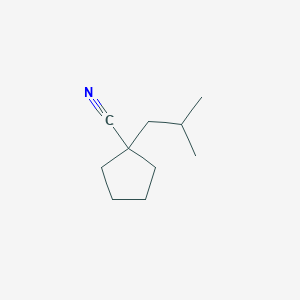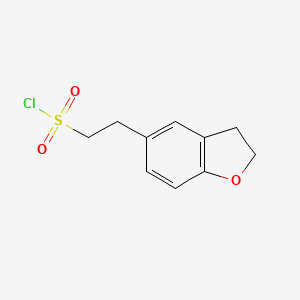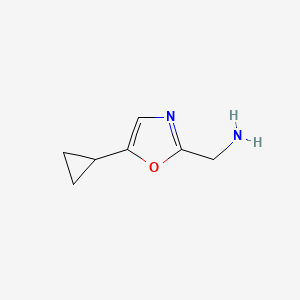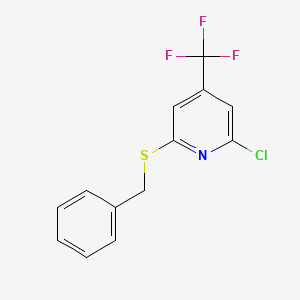
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine
描述
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a benzylsulfanyl group at the sixth position, and a trifluoromethyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethyl)pyridine and benzylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzylthiol is added to a solution of 2-chloro-4-(trifluoromethyl)pyridine in an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or modify the benzylsulfanyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified benzylsulfanyl derivatives.
科学研究应用
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-6-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-6-fluorobenzothiazole
Uniqueness
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
属性
IUPAC Name |
2-benzylsulfanyl-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-10(13(15,16)17)7-12(18-11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLBCCRRGAGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

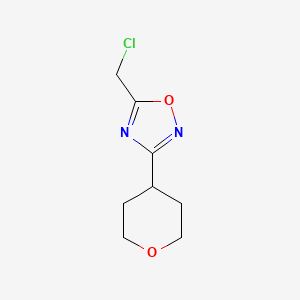
![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)

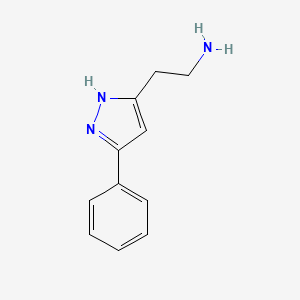
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)
